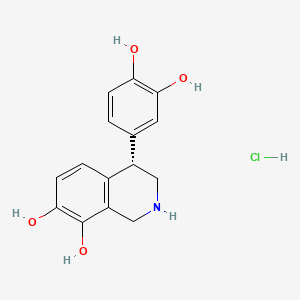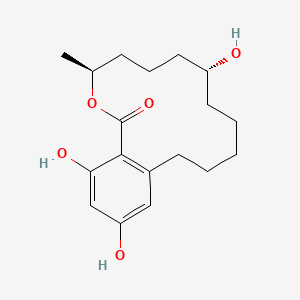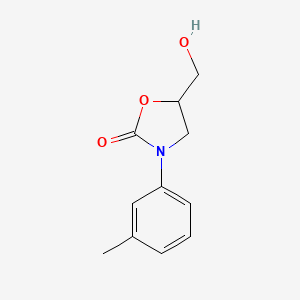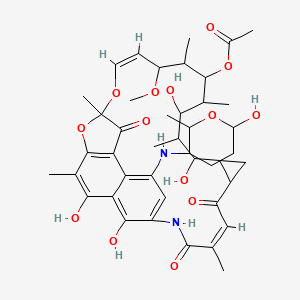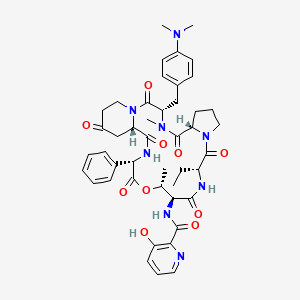
Mikamycin B
Overview
Description
Mikamycins are a group of macrolide antibiotics . Mikamycin B is a member of this group .
Synthesis Analysis
Mikamycin B is produced by Streptomyces griseoviridus . A 3-hydroxypicolinic acid activating enzyme from etamycin producing Streptomyces griseoviridus has been purified to apparent homogeneity . The enzyme catalyzes both the 3-HPA-dependent ATP-pyrophosphate exchange and the formation of 3-HPA adenylate from 3-HPA and ATP .Molecular Structure Analysis
Mikamycin B is a member of the class of chromopeptide lactones . It contains 3-hydroxypicolinic acid (3-HPA) as the chromophoric group .Chemical Reactions Analysis
Streptomyces mitakaensis, the producing organism of mikamycins A and B, was found to inactivate mikamycin B by hydrolyzing its lactonic linkage . The reaction product was identified as mikamycin B acid .Physical And Chemical Properties Analysis
The antibiotics of the streptogramin family, which include Mikamycin B, are sparingly soluble in water and petroleum ether, slightly soluble in methanol, ethanol, acetone and benzene, and very soluble in chloroform .Scientific Research Applications
Biomedical Research: Antibiotic Mechanism of Action
Mikamycin B, as part of the streptogramin group of antibiotics, has been studied for its action against bacterial protein synthesis. Research has shown that it targets the bacterial ribosome, inhibiting the growth of Gram-positive bacteria . This understanding is crucial for developing new antibiotics and overcoming resistance.
Agricultural Applications: Animal Feed Additive
In agriculture, Mikamycin B is used as an additive in animal feed to promote growth, particularly in poultry . Its effectiveness in small quantities makes it a valuable asset for enhancing livestock productivity.
Industrial Enzyme Production: Lactonase Enzyme Purification
The purification of Mikamycin B lactonase from Streptomyces mitakaensis is an industrial application where the enzyme is used to catalyze the hydrolysis of lactone linkages in antibiotics . This process is significant for the production of pharmaceuticals and biotechnological applications.
Environmental Science: Biodegradation Studies
Mikamycin B’s role in environmental science includes studies on the biodegradation of antibiotics. Understanding how Mikamycin B and similar compounds break down in the environment is essential for assessing their ecological impact and for developing strategies to mitigate pollution .
Food Industry: Growth Promotion and Preservation
In the food industry, Mikamycin B is employed for its antimicrobial properties, which can help in preserving food and extending its shelf life. It is particularly used in the preservation of dairy products and meats .
Biotechnology: Genetic Engineering and Microbial Resistance
Mikamycin B is also used in biotechnological research to study microbial resistance mechanisms. Its genetic determinants, often plasmid-encoded, allow for manipulation and understanding of resistance patterns, which is vital for the development of new biotechnological tools .
Mechanism of Action
Target of Action
Mikamycin B, also known as Pristinamycin IA, is a cycle-peptidic macrolactone antibiotic . It primarily targets P-glycoprotein , a protein that pumps foreign substances out of cells . This protein plays a crucial role in the body’s defense mechanism against potentially harmful compounds .
Mode of Action
Mikamycin B acts as a substrate for P-glycoprotein and inhibits its function . By doing so, it prevents the expulsion of certain therapeutic agents from the cells, thereby enhancing their effectiveness .
Biochemical Pathways
Mikamycin B is part of a complex of synergistic compounds that exhibit marked antimicrobial activity against Gram-positive bacteria . The antibiotics in this group, including Mikamycin B, work together to inhibit protein synthesis, a vital process for bacterial growth and survival .
Pharmacokinetics
As a substrate of p-glycoprotein, it is likely to be affected by factors that influence the activity of this protein .
Result of Action
The primary result of Mikamycin B’s action is its antimicrobial activity against Gram-positive bacteria . By inhibiting protein synthesis, it prevents these bacteria from growing and reproducing, thereby helping to control infections .
Action Environment
The efficacy and stability of Mikamycin B can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness due to the synergistic action of these compounds . .
Future Directions
properties
IUPAC Name |
N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCETJZBDTKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mikamycin B | |
CAS RN |
3131-03-1 | |
| Record name | Ostreogrycin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.
A: While the provided research articles do not delve into the detailed spectroscopic data of Mikamycin B, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.
A: Limited information is available on the material compatibility of Mikamycin B. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme Mikamycin B lactonase. [, , ]
A: Mikamycin B itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]
ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for Mikamycin B.
A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of Mikamycin B is crucial for its activity. Hydrolysis of this ring by Mikamycin B lactonase leads to inactivation of the antibiotic. [, ]
ANone: The provided articles do not offer information on SHE regulations or risk management specific to Mikamycin B. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.
A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight Mikamycin B's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.
A: Research points to the emergence of resistance to Mikamycin B in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including Mikamycin B, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)

